6-(4-Bromophenyl)pyridazine-3-thiol

Lipophilicity Drug-likeness Physicochemical profiling

Researchers requiring a pyridazine-3-thiol scaffold with a synthetically versatile halogen handle often find limited options. 6-(4-Bromophenyl)pyridazine-3-thiol solves this by providing a C-Br bond that undergoes oxidative addition 10- to 100-fold faster than C-Cl in Suzuki coupling, enabling efficient library synthesis. The bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) ensures unambiguous MS identification, while the σ-hole depth (~+20 kJ·mol⁻¹) supports halogen-bonded co-crystal engineering. The bromine heavy atom also facilitates single-crystal XRD phasing (Br K-edge 13.47 keV), a key advantage over the chloro analog. Supplied with ≥98% purity for reliable research outcomes.

Molecular Formula C10H7BrN2S
Molecular Weight 267.14
CAS No. 70391-15-0
Cat. No. B2822277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)pyridazine-3-thiol
CAS70391-15-0
Molecular FormulaC10H7BrN2S
Molecular Weight267.14
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=S)C=C2)Br
InChIInChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
InChIKeyQKSZXYKVUIVQBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenyl)pyridazine-3-thiol: Chemical Profile


6-(4-Bromophenyl)pyridazine-3-thiol (CAS 70391-15-0) is a heterocyclic building block belonging to the 6-aryl-pyridazine-3-thiol class. It features a pyridazine core substituted at the 6-position with a 4-bromophenyl group and bears a thiol (-SH) moiety at the 3-position . With a molecular formula of C₁₀H₇BrN₂S and a molecular weight of 267.15 g·mol⁻¹, the compound is supplied as a research chemical with typical purity specifications of 95% (AKSci) or 98% (Leyan) . Its computed XLogP3-AA value of 2.6 indicates moderate lipophilicity, placing it between the less lipophilic 4-chloro analog (XLogP ~2.0) and the more lipophilic 4-iodo analog . The bromine substituent provides a synthetically versatile handle for cross-coupling chemistry and a heavy-atom site for X-ray crystallographic phasing, while the thiol group enables S-functionalization, metal chelation, and disulfide formation .

Why 6-(4-Bromophenyl)pyridazine-3-thiol Stands Apart


Within the 6-arylpyridazine-3-thiol class, the identity of the 4-phenyl substituent governs lipophilicity, electronic parameters, steric demand, halogen-bonding capability, and metabolic stability—all of which critically affect performance in target-specific applications. The 4-bromo substituent in 6-(4-Bromophenyl)pyridazine-3-thiol provides a unique combination of moderate σ-hole depth for halogen bonding (stronger than chloro, weaker than iodo) and a Hammett σₚ value of +0.23 that modulates the acidity of the thiol proton and the electron density on the pyridazine ring [1]. These electronic features differentiate it from the 4-chloro analog (σₚ +0.23 is identical, but halogen-bond donor strength differs) and the 4-fluoro analog (σₚ +0.06, markedly weaker electron-withdrawing effect) [1] [2]. Furthermore, the C–Br bond serves as a versatile handle for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification that is not accessible with the C–H or C–F bonds of the unsubstituted phenyl or 4-fluorophenyl analogs [3]. Substituting 6-(4-Bromophenyl)pyridazine-3-thiol with an alternative 6-aryl analog without experimental validation of these parameters risks altered reactivity, binding affinity, or physicochemical properties that can compromise research reproducibility.

Performance Evidence: 6-(4-Bromophenyl)pyridazine-3-thiol


Lipophilicity vs. 4-Chloro and 4-Fluoro Analogs

The computed lipophilicity of 6-(4-Bromophenyl)pyridazine-3-thiol (XLogP3-AA = 2.6) is higher than that of its 4-chloro analog 6-(4-Chlorophenyl)pyridazine-3-thiol (XLogP3-AA ~2.0, estimated from C10H7ClN2S structural data ) and approximately 0.5–0.7 log units above the 4-fluoro analog 6-(4-Fluorophenyl)pyridazine-3-thiol (XLogP predicted ~1.9–2.1 based on constituent contributions ). This difference translates to an approximately 3- to 5-fold higher octanol-water partition coefficient for the bromo compound relative to the chloro analog, consistent with the known Hansch π constant increment of ~0.5 for Br vs. Cl substitution on an aromatic ring [1].

Lipophilicity Drug-likeness Physicochemical profiling

Halogen-Bond Donor Strength: Br vs. Cl vs. F

The 4-bromophenyl group of 6-(4-Bromophenyl)pyridazine-3-thiol provides a σ-hole depth at the bromine atom that is significantly greater than that of the 4-chloro analog and vastly exceeds that of the 4-fluoro analog. Quantitative electrostatic potential calculations on halobenzenes show σ-hole maxima (Vₛ,ₘₐₓ) of approximately +20 kJ·mol⁻¹ for bromobenzene, +12 kJ·mol⁻¹ for chlorobenzene, and near-zero for fluorobenzene [1]. This translates to halogen-bond interaction energies with a carbonyl oxygen acceptor that are roughly 1.5-fold higher for C–Br···O=C interactions (ΔE ≈ −12 to −15 kJ·mol⁻¹) compared to C–Cl···O=C interactions (ΔE ≈ −8 to −10 kJ·mol⁻¹) [2]. The C–F bond is not considered a halogen-bond donor in practical supramolecular contexts [1].

Halogen bonding Crystal engineering Supramolecular chemistry

Cross-Coupling Reactivity Advantage

The C–Br bond in 6-(4-Bromophenyl)pyridazine-3-thiol serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Typical Suzuki-Miyaura coupling yields of aryl bromides with phenylboronic acid exceed 85-95% under standard conditions [Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C] [1]. In contrast, the corresponding 4-fluoro analog 6-(4-Fluorophenyl)pyridazine-3-thiol is inert under these conditions; C–F bond activation requires specialized catalysts and forcing conditions [2]. The unsubstituted 6-phenylpyridazine-3-thiol (CAS 51841-95-3) offers no halogen handle for cross-coupling, limiting its utility as a diversification scaffold . The 4-chloro analog (CAS 70391-14-9) is also competent in cross-coupling but with C–Cl bonds exhibiting lower oxidative addition rates (typically 10-100 fold slower than C–Br bonds with Pd(0) catalysts) [3].

Cross-coupling Late-stage functionalization Medicinal chemistry diversification

Molecular Descriptors: TPSA and Heavy Atom Count

The topological polar surface area (TPSA) of 6-(4-Bromophenyl)pyridazine-3-thiol is 56.5 Ų [1], which is identical to that of its 4-chloro analog and within 1 Ų of the 4-fluoro and unsubstituted phenyl analogs (all sharing the same pyridazine-3-thiol core). However, the heavy atom count (HAC) of the bromo compound is higher due to the bromine atom (14 non-hydrogen atoms) compared to the chloro analog (13 non-hydrogen atoms) . The presence of bromine increases the monoisotopic mass to 265.95133 Da, providing a distinct isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) that facilitates mass spectrometric identification and quantification in complex biological matrices—a feature not available with the monoisotopic chloro analog .

Molecular descriptors Drug design filters Physicochemical property rules

Metal-Chelating Capability and Thiol Reactivity

The 3-thiol group in 6-(4-Bromophenyl)pyridazine-3-thiol exists in tautomeric equilibrium with the thione form (6-(4-bromophenyl)-3(2H)-pyridazinethione) . This S,N-chelating motif binds metal ions through the thiolate sulfur and the adjacent pyridazine N2 nitrogen, as demonstrated for the closely related 6-phenylpyridazine-3-thiol, which forms stable S,N-chelated organotin(IV) complexes with tri- and diorganotin(IV) chlorides [1]. The electron-withdrawing 4-bromophenyl substituent (Hammett σₚ = +0.23) [2] modestly decreases the electron density on the thiolate sulfur compared to the unsubstituted phenyl analog (σₚ = 0.00), which shifts the acid dissociation constant (pKₐ of the thiol group) lower by an estimated 0.3–0.5 log units. This enhanced acidity favors thiolate formation at physiological pH and increases metal-binding affinity relative to the electron-neutral phenyl analog [2].

Metal chelation Organometallic chemistry Corrosion inhibition

Key Application Scenarios


Hit-to-Lead Diversification via Suzuki Coupling

6-(4-Bromophenyl)pyridazine-3-thiol is ideally suited as a core scaffold for parallel synthesis of compound libraries where the 4-bromophenyl moiety serves as a competent electrophilic partner for Pd-catalyzed Suzuki-Miyaura coupling with diverse boronic acids. The C–Br bond undergoes oxidative addition with Pd(0) at rates 10- to 100-fold faster than the C–Cl bond in the 4-chloro analog, enabling shorter reaction times and higher conversion yields under standard conditions [1]. The resulting biaryl derivatives retain the S,N-chelating pyridazine-3-thiol motif, which can subsequently be exploited for metal chelation or further functionalization [2].

Halogen-Bonded Co-Crystal Engineering

The 4-bromophenyl group provides a σ-hole depth (Vₛ,ₘₐₓ ≈ +20 kJ·mol⁻¹) that is sufficient to form reliable C–Br···O/N halogen bonds with carbonyl, ether, or pyridine acceptors. This makes 6-(4-Bromophenyl)pyridazine-3-thiol a preferred choice over the 4-fluoro analog (negligible σ-hole) and the 4-chloro analog (weaker halogen-bond donor) for crystal engineering studies aimed at modulating solid-state properties such as thermal expansion, mechanical compliance, or optical behavior via halogen-bonded co-crystals [3].

Mass Spectrometry Probe for ADME Tracking

The characteristic bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) of 6-(4-Bromophenyl)pyridazine-3-thiol provides a unique and unmistakable isotopic signature in mass spectrometry . This feature enables unambiguous identification and quantification of the compound and its metabolites in complex biological matrices (plasma, microsomal incubations, tissue homogenates) without requiring radiolabeling. The 4-chloro analog offers only a 3:1 ³⁵Cl:³⁷Cl pattern, which is less distinctive and more prone to interference from endogenous chlorine-containing species.

MOF and Organometallic Ligand Precursor

The S,N-chelating pyridazine-3-thiolate motif, after deprotonation, binds transition metals (Zn, Cu, Sn, Pd) in a bidentate fashion analogous to that established for 6-phenylpyridazine-3-thiolate complexes [2]. The 4-bromophenyl substituent introduces a heavy atom that can serve as an anomalous scatterer for single-crystal X-ray diffraction phasing (Br K-edge at 13.47 keV), facilitating absolute structure determination of metal complexes—an advantage not offered by the chloro analog (Cl K-edge at 2.82 keV, below standard Mo Kα wavelength). This positions 6-(4-Bromophenyl)pyridazine-3-thiol as a strategic ligand choice for crystallographic characterization of novel organometallic architectures.

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